Welcome to the BenchChem Online Store!
molecular formula CH4O13P4S B8254824 Eaton reagent

Eaton reagent

Cat. No. B8254824
M. Wt: 380.00 g/mol
InChI Key: XHQZXHMRBXBPEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08039506B2

Procedure details

Eaton's reagent was prepared by stirring P2O5 (1.0 g) in methane sulfonic acid (10 mL) at rt for 12 h. ISA (2 g) was added to the Eatons reagent and heated at 120° C. for 2 h. The reaction mixture was cooled to rt, quenched with ice and extracted with ethyl acetate. Combined organic layer was washed with 10% NaHCO3 solution (2×100 mL), water (1×100 mL), brine (1×100 mL), dried over anhydrous Na2SO4 and concentrated. The crude product was purified by flash column chromatography using silica gel column using hexane:ethyl acetate as eluent to yield 15B (1.5 g, 75% yield). 1H NMR (CDCl3, 400 MHz) δ 8.05 (d, 1H), 7.5 (m, 1H), 7.3 (m, 1H), 7.2 (m, 1H), 3.67 (m, 1H), 3.3 (m, 1H), 3.14 (m, 1H), 1.3 (d, 3H). LCMS-(M+1)+ 162.
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[P:2]12[O:13][P:11]3([O:14][P:4]([O:6][P:7]([O:10]3)([O:9]1)=[O:8])(=[O:5])[O:3]2)=[O:12].[CH3:15][S:16]([OH:19])(=[O:18])=[O:17]>C(OCC)(=O)C>[CH3:15][S:16]([OH:19])(=[O:18])=[O:17].[O:5]=[P:4]12[O:3][P:2]3([O:9][P:7]([O:10][P:11]([O:13]3)([O:14]1)=[O:12])(=[O:8])[O:6]2)=[O:1] |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
10 mL
Type
reactant
Smiles
CS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
ISA (2 g) was added to the Eatons reagent
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to rt
CUSTOM
Type
CUSTOM
Details
quenched with ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
Combined organic layer was washed with 10% NaHCO3 solution (2×100 mL), water (1×100 mL), brine (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)O.O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.